molecular formula C21H26N4O2 B5416289 [(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone

[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone

Cat. No.: B5416289
M. Wt: 366.5 g/mol
InChI Key: MCEGFTZNMGTUCW-PWIZWCRZSA-N
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Description

[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone is a complex organic compound that features a unique tricyclic structure. Compounds with such intricate frameworks are often of interest in medicinal chemistry and materials science due to their potential biological activities and structural properties.

Properties

IUPAC Name

[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-23-10-9-17(22-23)21(26)25-13-16(15-5-3-4-6-18(15)27-2)20-19(25)14-7-11-24(20)12-8-14/h3-6,9-10,14,16,19-20H,7-8,11-13H2,1-2H3/t16-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGFTZNMGTUCW-PWIZWCRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the tricyclic core.

    Functional group transformations: to introduce the methoxyphenyl and pyrazolyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Possible therapeutic applications, including as a drug candidate.

    Industry: Use in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for [(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone would involve its interaction with specific molecular targets, such as:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrazol-3-yl)methanone: can be compared to other tricyclic compounds with similar structural features.

    Other diazatricyclic compounds: These may share similar synthetic routes and chemical properties.

Uniqueness

  • The unique combination of the tricyclic core with methoxyphenyl and pyrazolyl groups may confer specific biological activities or chemical properties that distinguish it from other compounds.

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